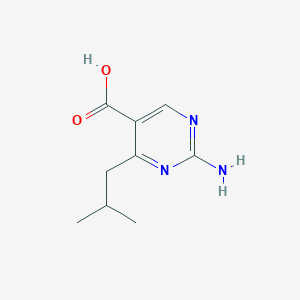
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2S. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring, along with a carboxylic acid group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The process would likely include the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound can be synthesized using various chemical reactions, including cyclization, substitution, and oxidation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to remove the carboxylic acid group, resulting in the formation of a corresponding alcohol or amine.
Substitution: The methylthio group can be substituted with other functional groups, such as halides or other sulfur-containing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) and halogenating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Halogenated derivatives, sulfur-containing derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate: A related ester derivative.
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: A similar compound with a methyl group instead of a cyclopropyl group.
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: A compound with a trifluoromethyl group instead of a methylthio group.
Uniqueness: 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to its combination of the cyclopropyl and methylthio groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9-10-4-6(8(12)13)7(11-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYHBAGRTYOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7960981.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)benzoate](/img/structure/B7960987.png)

![1-[(Tert-butoxy)carbonyl]-2-(dihydroxyboranyl)indole-7-carboxylic acid](/img/structure/B7961007.png)

![3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7961031.png)





![2-({2-Methylimidazo[1,2-a]pyridin-8-yl}oxy)acetic acid hydrochloride](/img/structure/B7961072.png)
![2-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B7961080.png)

